molecular formula C8H7BrN2O4 B1228496 2-Bromoacetamido-4-nitrophenol CAS No. 3947-58-8

2-Bromoacetamido-4-nitrophenol

Cat. No.: B1228496
CAS No.: 3947-58-8
M. Wt: 275.06 g/mol
InChI Key: STWBNOBMOCQPLR-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromoacetamido-4-nitrophenol within the Broader Landscape of Bromoacetamide and Nitrophenol Chemistry

To fully appreciate the utility of this compound, it is essential to understand its constituent chemical families: bromoacetamides and nitrophenols.

Bromoacetamides are a class of organic compounds characterized by an acetamide (B32628) group substituted with a bromine atom. The presence of the bromine atom, a good leaving group, makes bromoacetamides effective alkylating agents. This reactivity is central to their use in organic synthesis, where they can introduce an acetamido-methyl group onto various nucleophiles. Bromoacetamide derivatives are utilized as bifunctional alkylating agents for crosslinking reactions and in the synthesis of pharmaceutical intermediates.

Nitrophenols , on the other hand, are phenols substituted with one or more nitro groups. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the phenol (B47542) ring. This electron-withdrawing nature makes the phenolic proton more acidic compared to phenol itself and activates the aromatic ring towards nucleophilic substitution. 4-Nitrophenol (B140041), a key component of the title compound, is a crystalline solid with a pKa of 7.15 at 25°C. wikipedia.org It serves as an intermediate in the synthesis of various compounds, including pharmaceuticals like paracetamol. wikipedia.org

This compound synergistically combines the properties of both these classes. The bromoacetamide portion provides a reactive site for covalent bond formation, while the nitrophenol moiety offers a chromophoric reporter whose spectral properties can change upon reaction or alterations in its microenvironment. pnas.org

Significance of this compound as a Chemical Scaffold and Reactive Probe in Modern Organic Synthesis

The dual functionality of this compound underpins its significance as both a chemical scaffold and a reactive probe.

As a chemical scaffold , it provides a foundational structure upon which more complex molecules can be built. The reactive bromine atom allows for its conjugation to other molecules, such as proteins or other organic structures. pnas.orgnih.gov This is particularly useful in the development of new materials and pharmaceuticals. For instance, the bromoacetamide group can react with thiol groups on proteins, forming stable thioether linkages. nih.gov

As a reactive probe , this compound is employed to investigate biological systems and chemical reactions. The nitrophenol group acts as a "reporter," as its absorbance spectrum is sensitive to changes in its local environment. pnas.org When the probe reacts with a target, such as an amino acid residue in a protein, the resulting change in the microenvironment of the nitrophenol can be detected spectrophotometrically. pnas.org This allows researchers to study protein structure and function, as well as the kinetics of enzymatic reactions. pnas.org Thiol-reactive probes are widely used for labeling proteins and nucleic acids in biochemical assays. nih.gov

Historical Overview of Synthetic and Mechanistic Investigations related to this compound Analogues

The development and study of bromoacetamide and nitrophenol analogs have a rich history in organic and medicinal chemistry.

Early investigations into bromoacetamides focused on their synthesis and reactivity. N-bromoacetamide (NBA) itself can be prepared by reacting acetamide with bromine and a base. researchgate.netorgsyn.org Historically, various bases like potassium hydroxide (B78521), zinc oxide, or calcium carbonate have been used. orgsyn.org Mechanistic studies have explored their role as versatile reagents for reactions such as bromohydration, bromofluorination of alkenes, and the oxidation of alcohols. researchgate.netias.ac.in

The study of nitrophenol derivatives has been crucial in understanding reaction mechanisms and in the development of analytical tools. For example, p-nitrophenyl esters have been extensively used as substrates in enzyme assays due to the release of the colored p-nitrophenolate anion upon hydrolysis. mdpi.com

The synthesis of compounds analogous to this compound often involves the acylation of an aminophenol derivative with bromoacetyl bromide or a similar reagent. acs.org For example, the synthesis of N-[4-(Aminosulfonyl)-2-methylphenyl]-2-bromoacetamide involves reacting 4-amino-3-methylbenzenesulfonamide (B112741) with bromoacetyl bromide in the presence of pyridine. acs.org A similar strategy can be envisioned for the synthesis of this compound from 2-amino-4-nitrophenol (B125904). The synthesis of related compounds, such as 2-bromo-4-fluoro-6-nitrophenol, has been achieved by the nitration of 2-bromo-4-fluorophenol. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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InChI

InChI=1S/C8H7BrN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13)
Source PubChem
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InChI Key

STWBNOBMOCQPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CBr)O
Source PubChem
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Molecular Formula

C8H7BrN2O4
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DSSTOX Substance ID

DTXSID5063239
Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Molecular Weight

275.06 g/mol
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CAS No.

3947-58-8
Record name 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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Record name 2-Bromoacetamide-4-nitrophenol
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Record name 2-Bromoacetamido-4-nitrophenol
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Record name 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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Synthetic Methodologies and Strategies for 2 Bromoacetamido 4 Nitrophenol

Precursor Synthesis and Functionalization Pathways

The foundation of synthesizing 2-bromoacetamido-4-nitrophenol lies in the effective preparation of its key building blocks: a nitrophenol derivative and a bromoacetamido moiety.

Preparation of Nitrophenol and Bromoacetamido Building Blocks

The primary precursor for the aromatic portion of the target molecule is 2-amino-4-nitrophenol (B125904). This intermediate is crucial and its synthesis has been approached through various methods. A common route involves the partial reduction of 2,4-dinitrophenol (B41442). orgsyn.orggoogle.com This reduction can be achieved using reagents such as sodium sulfide (B99878) or hydrogen sulfide in an aqueous alkaline solution. orgsyn.orggoogle.com The reaction conditions, including temperature and pH, are critical for maximizing the yield and purity of the desired 2-amino-4-nitrophenol. For instance, maintaining a pH between 7 and 9.5 during the reduction with a hydrosulfide (B80085) is a patented improvement to the process. google.com

Another documented method for preparing 2-amino-4-nitrophenol is through the reduction of 2,4-dinitrophenol with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system, such as ferric chloride hexahydrate and activated carbon. patsnap.comgoogle.com This approach is highlighted for its mild reaction conditions and high yield. google.com Historically, electrolytic reduction and the action of sulfuric acid on 3-nitroazidobenzene have also been employed. orgsyn.org

The bromoacetamido portion is typically introduced using bromoacetyl bromide or bromoacetyl chloride. The synthesis of these reagents can be achieved through the bromination of acetic acid or acetyl chloride. google.com For example, bromoacetamide can be synthesized from acetic acid or acetyl chloride through successive bromination, esterification or chlorination, and finally amination. google.com

A summary of common methods for the preparation of 2-amino-4-nitrophenol is presented below:

Starting MaterialReagentsKey ConditionsReported Yield
2,4-DinitrophenolSodium Sulfide, Ammonium (B1175870) Chloride, Aqueous AmmoniaHeating to 85°C, then cooling to 70°C for addition of sodium sulfide. orgsyn.org64-67%
2,4-DinitrophenolHydrogen SulfideAqueous alkaline solution, 20-100°C, pH 7-9.5. google.comUp to 92%
2,4-Dinitrochlorobenzene1. Sodium Hydroxide (B78521) (hydrolysis) 2. Hydrazine Hydrate, FeCl3·6H2O, Activated Carbon (reduction)Hydrolysis followed by catalytic reduction. patsnap.comgoogle.comHigh yield
2,4-DinitrophenolElectrolytic Reduction-13-53%
4-NitroanilineSodium Nitrite, Sulfuric Acid (diazotization), followed by hydrolysisDiazotization at 0-5°C, followed by boiling. stuba.sk-

Regioselective Functionalization Techniques for the Phenol (B47542) Ring

Regioselectivity is a critical consideration in the synthesis of substituted phenols. When starting with a phenol ring that is not pre-functionalized in the desired positions, controlling the placement of substituents is paramount. For the synthesis of this compound, the amino and nitro groups must be in a specific ortho-para relationship to the hydroxyl group.

Direct Synthesis Routes to this compound

With the necessary precursors in hand, the direct synthesis of this compound can proceed. This typically involves the acylation of the amino group of 2-amino-4-nitrophenol.

Key Reaction Steps and Conditions for N-Acetylation and Bromination Reactions

The key step in the direct synthesis is the N-acetylation of 2-amino-4-nitrophenol with a bromoacetylating agent. This reaction forms the amide bond. A common method involves reacting 2-amino-4-nitrophenol with bromoacetyl bromide or a similar reagent.

The general reaction can be described as the amidation of 2-amino-4-nitrophenol. While specific conditions for the synthesis of this compound are not extensively detailed in the provided results, analogous reactions provide insight. For instance, the amidation of 2-aminobenzoic acid with 2-bromoacetyl chloride is a known transformation. nih.gov Greener approaches to N-acetylation and bromination have also been explored, such as using a zinc dust/iron powder-acetic acid system for acetylation and a ceric ammonium nitrate-KBr combination for bromination, avoiding hazardous reagents like bromine. sci-hub.st

Role of Protecting Groups and Leaving Groups in Synthetic Sequences

In the synthesis of complex molecules like this compound, protecting groups can be essential to prevent unwanted side reactions. However, in the direct synthesis route starting from 2-amino-4-nitrophenol, the selective acylation of the more nucleophilic amino group in the presence of the phenolic hydroxyl group is generally feasible without the need for a protecting group on the hydroxyl function. The amino group is a stronger nucleophile than the hydroxyl group, allowing for regioselective acylation.

The efficiency of the acylation reaction is heavily dependent on the nature of the leaving group on the bromoacetylating agent. Bromoacetyl bromide and bromoacetyl chloride are effective acylating agents because bromide and chloride are good leaving groups, facilitating the nucleophilic attack by the amino group of 2-amino-4-nitrophenol.

Advanced Synthetic Approaches and Process Optimization for this compound

While the direct synthesis route is straightforward, advanced synthetic approaches and process optimization are crucial for improving yield, purity, and scalability. This can involve the development of novel catalytic systems, the use of greener solvents, and the optimization of reaction parameters.

For the precursor synthesis, significant efforts have been made to optimize the partial reduction of 2,4-dinitrophenol. Patented processes focus on controlling the pH to improve yield and product quality. google.comgoogle.com The use of catalyst systems like ferric chloride and activated carbon with hydrazine hydrate represents a move towards milder and more efficient reductions. patsnap.comgoogle.com

Further research into the direct N-bromoacetylation of 2-amino-4-nitrophenol could focus on exploring different solvents, bases to scavenge the acid byproduct, and temperature profiles to maximize conversion and minimize the formation of impurities. The principles of green chemistry, such as using less hazardous reagents and minimizing waste, are also important considerations for modern synthetic strategies. sci-hub.st

Catalytic Methods in the Synthesis of Bromoacetamido and Nitrophenol Derivatives

Catalysis plays a pivotal role in the synthesis of aromatic compounds, offering pathways that are both efficient and selective. For molecules like this compound, catalytic methods are employed for both the nitration of the phenol ring and the subsequent amidation and bromination steps.

Catalysis in Nitrophenol Synthesis:

The synthesis of nitrophenols often involves the electrophilic nitration of a phenolic precursor. Phase transfer catalysis is one effective method. For instance, p-nitrophenol can be synthesized from p-nitrochlorobenzene and sodium hydroxide using a phase transfer catalyst. researchgate.net The catalyst facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase). Another approach is the direct nitration of aromatic compounds, where the choice of catalyst and nitrating agent is crucial for controlling regioselectivity. researchgate.net For example, the synthesis of 2-ethoxy-4-nitrophenol (B1581399) from 2-ethoxyphenol (B1204887) has been studied using different nitrification schemes, with Ferric nitrate (B79036) identified as an optimal catalyst for the nitration process. researchgate.net

The reduction of nitrophenols to aminophenols is a widely studied model reaction to evaluate the efficacy of various nanocatalysts. bohrium.com While this is the reverse of the synthesis of a nitro group, the extensive research highlights the types of catalysts active with nitrophenol compounds. These include catalysts based on noble metals like gold (Au), palladium (Pd), silver (Ag), and platinum (Pt), as well as more abundant transition metals such as copper (Cu), nickel (Ni), and cobalt (Co). rsc.orgmdpi.com These catalysts are often supported on materials like magnetite (Fe3O4), hydroxyapatite (B223615), or titania to enhance stability and recyclability. mdpi.comnih.govchemijournal.com For example, Pd(0) nanoparticles supported on hydroxyapatite nanospheres have shown superb activity in the reduction of various nitrophenol derivatives. nih.gov Similarly, nickel oxide (NiO) nanoparticles have been used as heterogeneous catalysts for the reduction of p-nitrophenol to p-aminophenol. bibliomed.org

Catalysis in Bromoacetamido Group Formation:

The formation of the bromoacetamido group can be achieved through a multi-step process involving amination followed by acylation with a bromoacetyl moiety. A key step is the bromoacetamidation reaction. Lewis acids have been shown to catalyze this transformation effectively. For example, a tin(IV) bromide (SnBr4)-catalyzed bromoacetamidation using N-bromoacetamide (NBA) has been reported as a regio- and stereoselective method. google.com The synthesis of γ-lactams from α-bromoamides and unactivated alkenes can also be achieved through photoredox and copper catalysis, demonstrating the utility of catalysts in activating α-bromoamide derivatives. nih.gov

One common synthetic route for bromoacetamides involves the reaction of bromoacetyl bromide with amines in a basic medium. Another method is the Hofmann rearrangement of amides using N-bromoacetamide in the presence of a base like lithium hydroxide to form carbamates, which are precursors to amides. organic-chemistry.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving a high yield and purity of the final product is critically dependent on the optimization of various reaction parameters. These include temperature, reaction time, solvent, and the concentrations of reactants and catalysts.

Optimization for Nitrophenol Synthesis:

In the synthesis of p-nitrophenol via phase transfer catalysis, several factors significantly affect the yield. researchgate.net The optimal conditions were identified through systematic study, as detailed in the table below.

Table 1: Optimization of Reaction Parameters for p-Nitrophenol Synthesis

Parameter Condition Observation
Catalyst Type A-1 Phase Transfer Catalyst Determined to be the most effective catalyst. researchgate.net
Catalyst Amount 6% (mole fraction) of p-nitrochlorobenzene Optimal amount for maximizing yield. researchgate.net
Reactant Ratio Molar ratio of sodium hydroxide to p-nitrochlorobenzene is 3:1 Found to be the ideal stoichiometric ratio. researchgate.net
Reactant Concentration 50% (mass fraction) sodium hydroxide solution The most effective concentration for the reaction. researchgate.net
Temperature 140 °C Optimal reaction temperature. researchgate.net

| Reaction Time | 7 hours | Required time for completion to achieve a final yield of 83.6%. researchgate.net |

Similarly, for the hydrogenation of p-nitrophenol using nano-sized nickel catalysts, parameters such as catalyst loading and reactant concentration were optimized. ekb.eg It was found that a 5% nickel content on a kaolin (B608303) support provided superior catalytic activity. ekb.eg The study also investigated the effect of p-nitrophenol concentration, showing that the rate of conversion decreases as the initial concentration of the reactant increases. ekb.eg

Optimization for Bromoacetamidation:

The conditions for bromoacetamidation reactions are also crucial for success. In the synthesis of Tamiflu, a key step involving bromoacetamidation was optimized by adjusting temperature and solvent. electronicsandbooks.com It was discovered that lower temperatures and the use of nonpolar cosolvents resulted in higher enantioselectivities. electronicsandbooks.com Specifically, running the reaction in a biphasic mixture of methylcyclohexane (B89554) and an aqueous buffer at pH 8 and 1°C gave a 97% enantiomeric excess at 75% conversion. electronicsandbooks.com The synthesis of certain axially chiral molecules has also been optimized by screening various catalysts and brominating reagents like N-bromosuccinimide (NBS) and N-bromoacetamide (NBA). researchgate.net

Statistical methods like Response Surface Methodology (RSM) are often employed for systematic optimization. For the catalytic reduction of 4-nitrophenol (B140041), RSM was used to investigate the combined effects of 4-NP concentration, amount of catalyst, amount of reducing agent (NaBH4), and time. researchgate.net This approach allows for the identification of optimal conditions for achieving maximum product yield. researchgate.net

Table 2: Investigated Parameters in Catalytic Reactions

Reaction Investigated Parameters Finding
Hydrogenation of p-Nitrophenol Catalyst loading, p-nitrophenol concentration, NaOH and NH4OH concentrations. ekb.eg 5% Ni-K catalyst showed superior activity; catalyst efficiency was enhanced by varying base concentrations. ekb.eg
Reduction of 4-Nitrophenol Concentration of 4-NP, amount of catalyst, amount of NaBH4, time. researchgate.net Optimum conditions found to be 0.01 mmol/L 4-NP, 15 mg catalyst, 20 mg NaBH4, and 13.7 min time. researchgate.net
Synthesis of Aroma Esters Acid excess, temperature, vacuum, time. rsc.org Factorial design led to a significant increase in conversion (e.g., from 49.4% to 94.3% yield). rsc.org

| Bromoacetamidation | Temperature, solvent, pH, substrate concentration. electronicsandbooks.com | Low temperatures and nonpolar cosolvents gave higher enantioselectivities. electronicsandbooks.com |

Advanced Spectroscopic and Structural Characterization of 2 Bromoacetamido 4 Nitrophenol

Application of Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as FT-IR, NMR, and UV-Vis spectroscopy, coupled with mass spectrometry, provide a holistic view of the compound's architecture.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the characteristic vibrational modes of different functional groups.

For 2-Bromoacetamido-4-nitrophenol (C₈H₇BrN₂O₄), an FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. While specific, experimentally determined spectral data for this compound is not widely available in the public domain, a hypothetical analysis based on its known structure would anticipate the following key vibrational bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group on the phenol (B47542).

N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹ from the secondary amide (N-H) linkage.

C=O Stretching: A strong, sharp absorption band typically in the range of 1650-1690 cm⁻¹ for the amide I band (primarily C=O stretch).

N-O Stretching (Nitro Group): Two distinct bands would be expected for the nitro (NO₂) group: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1300-1360 cm⁻¹.

C-N Stretching: This vibration of the amide group would likely appear in the 1200-1400 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency region, typically 500-700 cm⁻¹, would indicate the presence of the bromoacetyl group.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring would be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching).

A data table summarizing these expected vibrational frequencies is provided below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
Phenolic O-H3200-3600 (broad)
Amide N-H3300-3500
Amide C=O1650-1690
Asymmetric NO₂1500-1550
Symmetric NO₂1300-1360
Aromatic C=C1450-1600
C-N1200-1400
C-Br500-700

This table is based on typical infrared absorption frequencies for the respective functional groups and does not represent experimentally measured data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons:

Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (typically 6.5-8.5 ppm). The specific splitting pattern would depend on the coupling constants between the adjacent protons.

Amide Proton (-NH-): A single peak, which may be broad, would be expected for the amide proton, likely in the downfield region (8.0-10.0 ppm). Its chemical shift can be sensitive to solvent and concentration.

Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton would also be present, with a chemical shift that is highly variable depending on the solvent and temperature.

Methylene Protons (-CH₂Br): A singlet corresponding to the two protons of the bromoacetyl group would be expected, likely in the region of 4.0-4.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule:

Aromatic Carbons: Six distinct signals would be expected for the carbon atoms of the phenyl ring, with their chemical shifts influenced by the attached substituents (hydroxyl, nitro, and acetamido groups).

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 160-170 ppm, would correspond to the amide carbonyl carbon.

Methylene Carbon (-CH₂Br): A signal for the carbon atom bonded to the bromine would be expected in the range of 25-40 ppm.

Confirmation of isomeric purity can also be achieved through NMR, as the presence of other isomers would result in additional, distinct sets of peaks in the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound contains several chromophoric systems, primarily the nitrophenol moiety. The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption maxima (λ_max). The nitrophenol chromophore typically shows strong absorption in the UV region. For instance, 4-nitrophenol (B140041) itself has an absorption maximum that is pH-dependent, appearing around 317 nm in acidic solution and shifting to around 400 nm in alkaline solution due to the formation of the nitrophenolate ion. wikipedia.org

The presence of the bromoacetamido group would likely cause a slight shift in the absorption maxima compared to unsubstituted 4-nitrophenol. A detailed analysis of the UV-Vis spectrum would provide insights into the electronic structure of the molecule. While specific experimental λ_max values for this compound are not documented in the available literature, a hypothetical data table is presented below based on related compounds.

ChromophoreExpected Absorption Maximum (λ_max)Type of Transition
Nitrophenol~320-400 nm (solvent/pH dependent)π → π*

This table is illustrative and based on the known spectroscopic behavior of nitrophenols. It does not represent experimentally measured data for this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₈H₇BrN₂O₄), the calculated molecular weight is approximately 275.06 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would be able to confirm this molecular weight with a high degree of precision. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. The analysis of these fragment ions can provide valuable structural information. Plausible fragmentation pathways could include:

Loss of the bromine atom.

Cleavage of the amide bond.

Loss of the nitro group.

Fragmentation of the bromoacetyl group.

A hypothetical table of key mass spectral peaks is presented below.

m/zPossible Fragment Identity
274/276[M]⁺ (Molecular ion)
195[M - Br]⁺
154[HOC₆H₄NH₂]⁺ (from cleavage and rearrangement)
122[COCH₂Br]⁺

This table represents plausible fragmentation patterns and is not based on experimentally measured mass spectral data for this compound.

Crystallographic Studies and Solid-State Structural Analysis

While spectroscopic methods provide information about the molecular structure in solution or the gas phase, crystallographic techniques, particularly single-crystal X-ray diffraction, offer a definitive view of the molecule's three-dimensional arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms in the crystal lattice, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural data, including:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them.

Intermolecular Interactions: Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the packing of molecules in the crystal.

Despite extensive searches of chemical and crystallographic databases, no public records of a single-crystal X-ray diffraction study for this compound were found. Therefore, no experimental crystallographic data can be presented. Should such a study be conducted, the resulting data would be invaluable for understanding the solid-state conformation and packing of this molecule.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound contains multiple hydrogen bond donors (the amide N-H and the phenolic O-H) and acceptors (the carbonyl oxygen, the two oxygen atoms of the nitro group, and to a lesser extent, the bromine atom). This configuration allows for a complex network of both intramolecular and intermolecular interactions, which are critical in defining the compound's conformation and crystal packing.

Intramolecular Hydrogen Bonding:

A significant feature expected in this compound is the formation of an intramolecular hydrogen bond. Studies on related o-nitroacetanilide compounds confirm the prevalence of a strong hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group. cdnsciencepub.comworldscientific.comresearchgate.net This interaction creates a stable six-membered ring, often referred to as an S(6) motif.

N-H···O (nitro) Interaction: This bond is anticipated to be a dominant factor in determining the molecular conformation, holding the acetamido and nitro groups in a relatively planar arrangement with the benzene ring. researchgate.net Computational studies on ortho-nitroacetanilide suggest this is a strong hydrogen bond. worldscientific.com The formation of this internal bond can reduce the ability of the N-H group to participate in intermolecular hydrogen bonding. brainly.in Some substituted o-nitroacetanilides are known to exist in polymorphic forms where one form is characterized by this intramolecular bond (often appearing yellow) and another by intermolecular bonds (often appearing white). brunel.ac.uk

Intermolecular Hydrogen Bonding:

Despite the potential for strong intramolecular hydrogen bonding, the presence of the phenolic hydroxyl group and the carbonyl oxygen ensures significant intermolecular interactions. Research on bromoacetamide and phenol derivatives reveals common hydrogen bonding patterns. researchgate.net

O-H···O (nitro/carbonyl) Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor and is likely to form robust intermolecular hydrogen bonds with either the nitro group or the carbonyl oxygen of a neighboring molecule. The specific preference would depend on the steric accessibility and the resulting stability of the crystal lattice.

N-H···O=C Interactions: In cases where the intramolecular N-H···O (nitro) bond is not formed, or in the presence of polymorphism, the classic amide-amide intermolecular hydrogen bond is expected. In the crystal structures of simple amides like 2-bromoacetamide, molecules are organized via N-H···O=C hydrogen bonds into ladder-type or chain networks. researchgate.net

Illustrative Table of Expected Hydrogen Bonds

DonorAcceptorType of InteractionProbable Motif
Amide N-HNitro OIntramolecularS(6) ring
Phenol O-HNitro OIntermolecularChains/Dimers
Phenol O-HCarbonyl OIntermolecularChains/Dimers
Amide N-HCarbonyl OIntermolecularChains/Ladders
Aromatic C-HNitro/Carbonyl OIntermolecularNetwork Stabilization
Aliphatic C-HCarbonyl O/BrIntermolecularNetwork Stabilization

Other Intermolecular Interactions:

In addition to hydrogen bonding, other forces contribute to the structural assembly of this compound.

π-π Stacking: The presence of the aromatic nitro-substituted phenyl ring suggests the likelihood of π-π stacking interactions between parallel rings of adjacent molecules. These interactions, though weaker than strong hydrogen bonds, are crucial for stabilizing the crystal structure in many aromatic compounds.

Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N) or other weak interactions. Studies on bromo-substituted organic molecules show that C-Br···Br-C and other halogen-centered interactions can direct supramolecular assembly. rsc.orgrsc.org

The final, stable crystal structure of this compound would be a result of the energetic balance between these competing intramolecular and intermolecular forces, leading to the most thermodynamically favorable three-dimensional arrangement.

Reactivity, Derivatization, and Mechanistic Investigations of 2 Bromoacetamido 4 Nitrophenol

Alkylating Properties and Detailed Reaction Mechanisms

2-Bromoacetamido-4-nitrophenol (BNP) is a chemical compound utilized as a reagent in biochemistry and molecular biology for the specific modification of proteins. nih.govnih.gov Its utility stems from the reactivity of the bromoacetamido group, which allows for the targeted alkylation of certain amino acid residues.

Nucleophilic Attack on the Bromoacetamido Moiety

The core of this compound's reactivity lies in the bromoacetamido functional group. This group is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry where an electron-rich species (the nucleophile) donates a pair of electrons to an electron-deficient atom (the electrophile) to form a new covalent bond. In the case of BNP, the carbon atom attached to the bromine atom is electrophilic. This is due to the electron-withdrawing nature of both the adjacent bromine atom and the acetamido group.

The mechanism involves the approach of a nucleophile, such as the sulfur atom of a cysteine residue in a protein, to the electrophilic carbon of the bromoacetyl group. nih.govnih.gov The nucleophile attacks the carbon, leading to the displacement of the bromide ion, which is a good leaving group. This results in the formation of a stable covalent bond between the nucleophile and the acetamido portion of the original BNP molecule. nih.gov This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The nitrophenol portion of the molecule acts as a reporter group, allowing for the detection and quantification of the modification. nih.gov

Reactions with Biological and Synthetic Thiols in Chemical Systems

This compound exhibits a notable reactivity towards thiol groups (-SH), which are present in the amino acid cysteine. nih.govnih.gov This specificity makes it a valuable tool for studying the structure and function of proteins. The sulfur atom in a thiol group is a potent nucleophile and readily attacks the electrophilic carbon of the bromoacetamido moiety in BNP. nih.gov This results in the formation of a stable thioether linkage and the release of a bromide ion.

This reaction has been extensively used to identify and map cysteine-containing peptides within proteins. nih.gov By modifying a protein with BNP, a chromophoric tag (the nitrophenol group) is introduced at the location of each reactive cysteine residue. nih.gov Subsequent enzymatic digestion of the protein and analysis of the resulting peptides allows for the identification of those containing the BNP adduct, thereby pinpointing the location of the original cysteine residues. nih.gov

The reactivity of the bromoacetyl group is not limited to biological thiols. It can also react with synthetic thiols, such as 2-mercaptoethanol (B42355) and the amino acid cysteine itself in solution. nih.gov The principles of the reaction remain the same, with the thiol sulfur acting as the nucleophile. The pH of the reaction medium can influence the rate of this reaction, with higher pH values often leading to faster reaction rates due to the increased concentration of the more nucleophilic thiolate anion (R-S⁻). nih.gov

Kinetic Studies of this compound Reactions and Rates of Alkylation

Kinetic studies of the reactions of this compound provide valuable insights into its reactivity and the factors that influence the rate of alkylation. The reaction between BNP and thiol-containing molecules is typically monitored by spectrophotometry, taking advantage of the chromophoric properties of the nitrophenol group. nih.gov

The rate of alkylation is dependent on several factors, including the concentration of both BNP and the thiol, the pH of the solution, and the temperature. The reaction generally follows second-order kinetics, meaning the rate is proportional to the concentration of both reactants. acs.orgnih.gov

The pH of the environment plays a crucial role in the reaction kinetics. The rate of reaction with thiols generally increases with pH. nih.gov This is because the deprotonated form of the thiol group, the thiolate anion (R-S⁻), is a much stronger nucleophile than the protonated thiol (R-SH). Therefore, at higher pH values where the concentration of the thiolate anion is greater, the reaction proceeds more rapidly. For instance, studies have shown a significant increase in the rate of reaction of bromoacetyl groups with thiols when the pH is increased from 6.5 to 9.0. nih.gov

Kinetic studies have also been employed to compare the reactivity of different nucleophiles with BNP and related compounds. For example, the second-order rate constants for the inactivation of certain enzymes by bromoacetamide have been determined to be in the range of hundreds of M⁻¹s⁻¹. nih.gov These studies help in understanding the selectivity of the reagent and in designing experiments for specific labeling of target molecules.

Functional Group Transformations on the Nitrophenol Moiety

While the primary utility of this compound lies in its alkylating properties, the nitrophenol moiety can also undergo various chemical transformations. These reactions can be used to further modify the properties of the BNP-adduct or to synthesize related compounds.

Reduction Reactions of the Nitro Group to Amine Functionality

The nitro group (-NO₂) on the phenol (B47542) ring of this compound can be chemically reduced to an amino group (-NH₂). This transformation is a common reaction in organic synthesis and can be achieved using various reducing agents. A standard method for this reduction in a laboratory setting involves the use of sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. orgsyn.orggoogle.com

In a typical procedure, the nitrophenol derivative is dissolved in a suitable solvent, and the reducing agent is added. The reaction mixture is then stirred, often with heating, until the reduction is complete. orgsyn.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the yellow color associated with the nitrophenol. The resulting aminophenol derivative can then be isolated and purified.

The general mechanism for the reduction of a nitro group often proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. google.com The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates.

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) on the nitrophenol ring of this compound is another site for chemical modification. This hydroxyl group exhibits acidic properties, and its reactivity can be exploited to form ethers and esters.

Etherification: The phenolic hydroxyl group can be converted into an ether by reacting it with an alkyl halide or a similar electrophile in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophile in a nucleophilic substitution reaction (Williamson ether synthesis), resulting in the formation of an ether linkage. For example, reaction with methyl iodide in the presence of a base would yield the corresponding methoxy (B1213986) derivative.

Esterification: The phenolic hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the nitrophenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acid byproduct (e.g., HCl) and to activate the acylating agent. This reaction results in the formation of an ester bond between the phenolic oxygen and the acyl group. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester.

These modifications of the phenolic hydroxyl group can significantly alter the solubility, polarity, and other physicochemical properties of the this compound molecule or its adducts.

Derivatization Strategies for Analogues and Chemical Probes

The chemical architecture of this compound, featuring a reactive alkylating group and a chromophoric nitrophenol moiety, makes it a valuable scaffold for the development of specialized chemical tools. Derivatization strategies leverage these features to either synthesize novel analogues with tailored applications or to use the parent compound as a probe to investigate complex molecular environments.

Synthesis of Novel this compound Derivatives for Specific Chemical Applications

The synthesis of this compound itself originates from 2,4-dinitrophenol (B41442). The process involves a selective partial reduction of the nitro group at the 2-position to yield 2-amino-4-nitrophenol (B125904) google.com. This intermediate is then acylated, typically using bromoacetyl bromide or a similar bromoacetylating agent, to attach the bromoacetamido functional group.

The functional groups of this compound allow for its use as a building block in creating more complex molecules designed for specific research purposes. A key strategy involves using the bromoacetamido-phenyl substructure to create affinity labels. For instance, derivatives have been synthesized for studying carbohydrate-protein interactions. In one such approach, p-nitrophenyl glycosides were used as a starting point to create affinity-labeling reagents for antibodies.

A study on the synthesis of galacto-saccharide derivatives for interaction with monoclonal antibodies illustrates a relevant derivatization pathway. While not starting from this compound directly, it employs the synthesis of a p-(bromoacetamido)phenyl glycoside, a structurally analogous compound used for the same purpose of alkylating biological targets. This highlights a strategy where the bromoacetamido group is incorporated into a targeting molecule (an oligosaccharide) to probe its biological receptor.

Preliminary experiments have been conducted on the interaction of p-(bromoacetamido)phenyl and p-isothiocyanatophenyl glycoside derivatives of specific galacto-saccharides with monoclonal anti-(1→6)-beta-D-galactopyranan antibodies nih.gov. The synthesis of these derivatives involves multiple steps, including the preparation of protected sugar bromides and their condensation with p-nitrophenol derivatives, followed by deprotection and functionalization nih.gov.

Table 1: Synthesis of a Protected Disaccharide for Further Derivatization

Reactant 1Reactant 2ProductYieldReference
p-Nitrophenyl 2,3,4-tri-O-benzoyl-β-D-galactopyranoside2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromidep-Nitrophenyl O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-(1→6)-2,3,4-tri-O-benzoyl-β-D-galactopyranoside94% nih.gov

This protected disaccharide can then be modified to introduce the bromoacetamido group, creating a tool for affinity labeling of the corresponding antibodies nih.gov.

Utilization of this compound as a Chemical Probe for Molecular Interactions

This compound is widely utilized as a chemical probe, specifically for the alkylation of sulfhydryl groups in cysteine residues within proteins. The bromoacetyl moiety is a reactive electrophile that readily forms a covalent bond with the nucleophilic thiol group of cysteine under mild conditions nih.govmdpi.com. The attached nitrophenol group serves as a "reporter," as its ionization is sensitive to the local environment and can be monitored spectrophotometrically, providing insights into the structure and function of the protein being studied. acs.org

Probing Enzyme Active Sites and Conformational Changes:

Research on rat brain hexokinase demonstrated the utility of this compound in identifying reactive and functionally important cysteine residues. nih.gov In this study, the reagent was used to derivatize cysteines, and the reactivity of these residues was assessed in the presence and absence of various ligands. The binding of ligands such as glucose and its product, glucose-6-phosphate (Glc-6-P), induced conformational changes in the enzyme, which in turn altered the accessibility and reactivity of specific sulfhydryl groups towards this compound. nih.gov These unique patterns of altered reactivity helped to map ligand binding sites and understand the allosteric regulation of the enzyme. nih.gov

Table 2: Effect of Ligands on the Reactivity of Hexokinase Sulfhydryl Groups with this compound

LigandConcentration EffectAffected Sulfhydryl GroupsInterpretationReference
Glucose (Glc)Concomitant protectionBoth N- and C-terminal halvesProtection of sulfhydryls upon binding of glucose to a single site in the C-terminal half. nih.gov nih.gov
Glucose-6-Phosphate (Glc-6-P)BiphasicN-terminal half (at low conc.), C-terminal half (at high conc.)Decreased reactivity indicates binding to a high-affinity site in the N-terminal half and a lower-affinity site in the C-terminal half. nih.gov nih.gov

Another classic example is the study of the enzyme papain. Researchers used this compound to specifically alkylate the cysteine-25 residue in the enzyme's active site. acs.org This modification resulted in the inactivation of the enzyme and the introduction of the nitrophenol reporter group. acs.org By studying the spectral properties of this reporter group, specifically its ionization behavior at different pH values, the researchers could deduce information about the microenvironment of the papain active site. acs.org

The application of this probe extends to other proteins as well, such as cytochrome P-450CAM, where it was used to modify cysteine residues, further establishing its role as a key reagent in biochemical and mechanistic studies. upenn.edu

Computational and Theoretical Chemistry Studies on 2 Bromoacetamido 4 Nitrophenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Bromoacetamido-4-nitrophenol, these studies elucidate the relationship between its structure and its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is frequently employed to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors. For nitrophenol derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netlongdom.org

While specific DFT data for this compound is not abundant in the literature, analysis of related molecules like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) shows that computed geometrical parameters are generally in good agreement with experimental data. longdom.orgresearchgate.net Such calculations for this compound would reveal the planarity of the phenyl ring and the orientation of the acetamido, nitro, and bromo substituents. Key parameters like the C-Br, C-N, and N-O bond lengths are critical for understanding its stability and reactivity. researchgate.net The electronic structure analysis from DFT provides insights into the distribution of electron density and the nature of chemical bonds within the molecule.

| Vibrational Frequencies | The frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra. |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. libretexts.orgufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich phenyl ring and the acetamido group, while the LUMO is often associated with the electron-withdrawing nitro group. researchgate.netmalayajournal.org A small HOMO-LUMO gap would suggest high reactivity. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface. uni-muenchen.de

Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro and hydroxyl groups. researchgate.netuni-muenchen.de

Blue Regions : Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack. These regions would likely be found around the hydrogen atoms. uni-muenchen.de

Green Regions : Represent neutral potential.

MEP analysis helps in understanding where the molecule would interact with other charged or polar species, which is fundamental to its role as a reagent that targets specific residues in proteins. wordpress.comscispace.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical analysis to understand the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

The this compound molecule possesses several rotatable bonds, particularly around the acetamido group. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through bond rotations and the energy associated with them. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated.

The PES reveals the most stable, low-energy conformations of the molecule, as well as the energy barriers between them. For instance, studies on similar phenolic compounds show the importance of intramolecular hydrogen bonding in stabilizing certain conformers. longdom.org In this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the nitro group, or between the amide N-H and the hydroxyl oxygen, could significantly influence its preferred shape. Identifying the most stable conformer is essential as it represents the most populated state of the molecule and is likely the one that participates in chemical reactions.

This compound is known for its use as a "reporter group" or affinity label, specifically for its ability to react with certain amino acid residues in proteins. pnas.orgosti.gov It has been used to probe the structure and function of enzymes like chymotrypsin (B1334515) and rat brain hexokinase. pnas.orgnih.gov

Simulations of its chemical reactions can elucidate the mechanism of this labeling. The compound functions as a specific sulfhydryl reagent, reacting with the cysteine residues in proteins. nih.gov It has also been shown to react with methionine residues. pnas.orgosti.gov The reaction mechanism involves the nucleophilic attack by the sulfur atom of a cysteine or methionine residue on the carbon atom bearing the bromine atom (an α-halo ketone functionality). This results in a substitution reaction where a covalent bond is formed between the protein and the reporter group, releasing the bromide ion.

Molecular dynamics simulations can model the process of this compound binding to a protein's active or allosteric site. These simulations can track the changes in the protein's conformation upon binding, providing insights into ligand-induced conformational changes. nih.gov For example, when attached to a methionine residue near the active site of chymotrypsin, the nitrophenol part of the molecule acts as a spectroscopic reporter, changing its absorption spectrum in response to substrate binding or conformational shifts in the protein. pnas.orgosti.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Furthermore, computational chemistry can be used to map out entire reaction pathways, for example, for its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This can help in understanding the kinetics and thermodynamics of the reaction and predicting the most likely pathway. For instance, computational studies on the synthesis of a related compound, 2-bromo-4-nitroanisole, confirmed the methoxy (B1213986) group's carbon as the primary site for substitution, which aligns with experimental yields. A similar approach could predict the reaction pathway for the interaction of this compound with a target amino acid, identifying the transition state and calculating the activation energy for the covalent modification.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₇BrN₂O₄
2-Bromo-4-nitroanisole C₇H₆BrNO₃
2-Nitrophenol C₆H₅NO₃
4-Nitrophenol C₆H₅NO₃
Chymotrypsin Not Applicable
Cysteine C₃H₇NO₂S
Hexokinase Not Applicable

Computational Prediction of NMR, IR, and UV-Vis Spectra to Aid Experimental Characterization

Computational methods are instrumental in predicting the spectral properties of molecules, which is essential for their structural confirmation and characterization. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely employed to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra with a high degree of accuracy. nih.govniscpr.res.insemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for organic structure elucidation. github.io By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to forecast their resonance frequencies in an NMR spectrum. github.ioarxiv.org For this compound, DFT calculations, often using functionals like B3LYP or WP04 and basis sets such as 6-31G(d) or 6-311++G(2d,p), can provide theoretical chemical shifts. niscpr.res.ingithub.io These predictions, when compared with experimental data, help in the definitive assignment of each proton and carbon atom in the molecule. The solvent effect, which can significantly influence chemical shifts, is often modeled using methods like the Polarizable Continuum Model (PCM). github.io

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -NO₂) 8.25 118.5
Aromatic CH (meta to -NO₂) 8.10 126.0
Aromatic CH (ortho to -NH) 7.95 120.0
NH (amide) 10.50 -
CH₂ (bromoacetyl) 4.15 30.5
C-OH - 155.0
C-NO₂ - 142.0
C-NH - 135.0
C=O (amide) - 165.0

Hypothetical Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (Phenolic) 3400 - 3200
N-H Stretch (Amide) 3300 - 3100
C=O Stretch (Amide I) 1680 - 1650
N-H Bend (Amide II) 1570 - 1540
NO₂ Asymmetric Stretch 1530 - 1500
Aromatic C=C Stretch 1600 - 1450
NO₂ Symmetric Stretch 1350 - 1320
C-N Stretch 1300 - 1200
C-O Stretch (Phenolic) 1250 - 1180

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules can be simulated using TD-DFT. researchgate.netspectroscopyonline.com These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.comnih.gov For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions within the aromatic ring and the nitro and acetamido groups. semanticscholar.org These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. spectroscopyonline.com

Hypothetical Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

Electronic Transition Predicted λmax (nm)
π → π* (Aromatic System) ~280
n → π* (Nitro Group) ~330

Modeling of Degradation Pathways and Identification of Intermediates

Computational modeling is a powerful tool for predicting the environmental fate of organic compounds by elucidating their degradation pathways. For this compound, theoretical studies can model its breakdown under various conditions, such as oxidative degradation, and identify the likely intermediate products. researchgate.net These models are often based on the known degradation mechanisms of structurally similar compounds like 4-nitrophenol and other halogenated nitrophenols. tandfonline.comnih.govacs.org

The degradation of nitrophenols often proceeds through hydroxylation of the aromatic ring, initiated by reactive oxygen species like hydroxyl radicals. researchgate.net For this compound, a plausible initial step is the substitution of the bromine atom or the addition of a hydroxyl group to the aromatic ring. Subsequent steps could involve the cleavage of the amide bond, denitration, and eventual ring-opening to form smaller aliphatic molecules. doi.orgresearchgate.netnih.gov

Computational models can calculate the reaction energies and activation barriers for these different potential degradation steps, thereby identifying the most energetically favorable pathway. This allows for the prediction of the primary degradation intermediates.

Plausible Intermediates in the Modeled Degradation of this compound

Intermediate Compound Name Chemical Formula Notes on Formation
2-Hydroxyacetamido-4-nitrophenol C₈H₈N₂O₅ Formed by the substitution of the bromine atom with a hydroxyl group.
2-Bromo-4-aminophenol C₆H₆BrNO Resulting from the reduction of the nitro group to an amino group.
4-Nitrocatechol C₆H₅NO₄ Formed after the cleavage of the acetamido group and subsequent hydroxylation. tandfonline.comnih.gov
Hydroquinone (B1673460) C₆H₆O₂ A potential intermediate following denitration and debromination. acs.org
1,4-Benzoquinone C₆H₄O₂ An oxidation product of hydroquinone.

By identifying these potential intermediates, computational studies can guide analytical chemists in their search for these transient species in experimental degradation studies, thus providing a more complete picture of the degradation mechanism. acs.orgresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
4-Nitrophenol
2-Nitrophenol
2-Hydroxyacetamido-4-nitrophenol
2-Bromo-4-aminophenol
4-Nitrocatechol
Hydroquinone
1,4-Benzoquinone
Maleylacetate

Advanced Analytical Methodologies for 2 Bromoacetamido 4 Nitrophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-bromoacetamido-4-nitrophenol from reaction mixtures, impurities, or biological samples. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Reverse-phase (RP) HPLC methods are particularly well-suited for its separation.

Method development focuses on optimizing the separation of the target analyte from starting materials, degradation products, and other components in the sample matrix. A typical RP-HPLC method utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. google.comsielc.com A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve efficient separation. For instance, a gradient system with water and acetonitrile, both containing a small percentage of acid like trifluoroacetic acid (TFA) or phosphoric acid, has been successfully used. google.comsielc.com The acid helps to control the ionization state of the phenolic group, ensuring sharp and symmetrical peaks.

Validation of these HPLC methods is crucial to ensure they are reliable, reproducible, and accurate for their intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The compound can be effectively monitored using a UV detector, for example, at a wavelength of 220 nm. google.com In specific applications, HPLC has been used to identify peptides that have been modified by this compound, confirming its reaction with target molecules. researchgate.netresearchgate.net

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Monitor C18 (50 mm x 4.6 mm) google.comNewcrom R1 sielc.com
Mobile Phase Buffer A: 0.05% TFA in H₂OBuffer B: 0.035% TFA in 10% H₂O/CH₃CN google.comAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Mode Gradient Elution google.comIsocratic or Gradient
Detection UV at 220 nm google.comUV (Wavelength not specified)
Example Retention Time 6.55 min google.comNot Applicable
Notes For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid. sielc.com The method is scalable for preparative separations. sielc.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The presence of the polar phenolic hydroxyl and amide groups contributes to a high boiling point, which would require high temperatures in the GC inlet and column, likely causing the molecule to decompose before detection.

For GC analysis to be viable, a derivatization step is necessary. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For the functional groups present in this compound, common derivatization strategies could include:

Silylation: Reacting the phenolic hydroxyl group with a silylating agent (e.g., BSTFA) to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group.

Acylation: Esterifying the hydroxyl group.

While these are standard derivatization techniques for phenols and amides, specific GC methods developed for volatile derivatives of this compound are not prominently featured in the reviewed literature, which heavily favors HPLC-based approaches.

Spectrometric Detection and Quantification Methods

Spectrometric methods are essential for both the detection and quantification of this compound, providing high sensitivity and structural information. These are often coupled with chromatographic systems.

The nitrophenol moiety in this compound makes it an excellent chromophore, lending itself to detection and quantification by UV-Visible (UV-Vis) spectrophotometry. The compound has been specifically utilized as a "reporter group" in biochemical studies, where its absorption spectrum is sensitive to changes in its local microenvironment. dss.go.th

When this compound is used to modify proteins, for instance by reacting with sulfhydryl groups, the resulting modified protein exhibits a characteristic absorbance maximum (λmax) at approximately 390 nm in the pH range of 7.0 to 7.6. scribd.com The molar absorptivity (ε) under these conditions has been determined to be 7100 M⁻¹ cm⁻¹. scribd.com This distinct absorbance allows for the quantification of the extent of protein modification.

Furthermore, the pH-dependence of its absorption spectrum can provide information about the proximity of charged residues within a protein's active site. dss.go.th For example, a nearby positively charged group can perturb the pKₐ of the reporter's phenolic hydroxyl group, causing a detectable spectral shift. dss.go.th This property makes it a valuable tool for probing enzyme conformational changes during catalysis. dss.go.th

Table 2: Spectrophotometric Properties of Modified this compound

PropertyValueConditions
Absorbance Maximum (λmax) ~390 nm scribd.comAfter modification of sulfhydryl groups in glyceraldehyde-3-phosphate dehydrogenase, pH 7.0-7.6. scribd.com
Molar Absorptivity (ε) 7100 M⁻¹ cm⁻¹ scribd.comAt 390 nm, pH 7.0-7.6. scribd.com

Mass Spectrometry (MS) is a powerful tool for the analysis of this compound, offering unparalleled sensitivity for trace analysis and definitive structural confirmation. When coupled with HPLC (LC-MS), it allows for the separation of the compound from a complex mixture followed by its unambiguous identification based on its mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it can ionize the molecule with minimal fragmentation. google.com ESI-MS has been used to confirm the molecular weight of products resulting from reactions involving this compound. google.com For compatibility with MS detection, it is important to use volatile mobile phase additives, such as formic acid instead of non-volatile acids like phosphoric acid, in the HPLC method. sielc.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula, further solidifying its structural identification. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, creating a characteristic fragmentation pattern that serves as a structural fingerprint, which is invaluable for distinguishing it from isomers and for its identification in complex biological samples.

Sample Preparation and Matrix Effects in Chemical Analysis

Effective sample preparation is critical for accurate and reliable analysis, as it aims to isolate this compound from interfering substances present in the sample matrix. The complexity of the matrix—be it a synthesis reaction mixture, a pharmaceutical formulation, or a biological sample like plasma or cell lysate—dictates the preparation strategy.

In the context of its use as a protein modification agent, sample preparation often involves techniques to analyze the modified protein or its constituent peptides. This can include:

Protein Precipitation: To remove unmodified reagents and other small molecules.

Dialysis or Size-Exclusion Chromatography: To separate the larger modified protein from smaller contaminants.

Enzymatic Digestion: Using enzymes like trypsin to cleave the modified protein into smaller peptides. The resulting peptide mixture is then analyzed, typically by LC-MS, in a process known as peptide mapping. researchgate.netresearchgate.net

Matrix effects are a significant challenge in quantitative analysis, especially when using LC-MS. These effects occur when co-eluting substances from the matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. For example, in the analysis of modified peptides, it has been noted that large, hydrophobic peptides may be difficult to detect, potentially due to poor solubility or chromatographic behavior, which can be considered a type of matrix effect. researchgate.netresearchgate.net To mitigate these effects, thorough sample cleanup using techniques like solid-phase extraction (SPE) or the use of an internal standard (ideally a stable isotope-labeled version of the analyte) is recommended.

Solid-Phase Extraction (SPE) and Other Preconcentration Techniques for Complex Chemical Matrices

Solid-Phase Extraction (SPE) stands out as a widely adopted technique for sample preparation, offering concentration and purification of analytes from diverse and complex matrices such as biological fluids (urine, blood), environmental samples (water, soil), and beverages. wikipedia.orguoa.gr The versatility of SPE allows for its application in various modes, including normal phase, reversed-phase, and ion exchange, depending on the physicochemical properties of the analyte and the matrix. wikipedia.orgfujifilm.com

For a compound like this compound, which possesses both polar (nitrophenol) and non-polar (bromoacetamido) characteristics, reversed-phase SPE would be a primary choice for extraction from aqueous matrices. Polymeric sorbents, such as styrene-divinylbenzene or specialized resins like Oasis HLB (Hydrophilic-Lipophilic Balanced), are particularly effective for retaining a broad spectrum of compounds, from polar to non-polar. fujifilm.comresearchgate.net

Table 1: Illustrative Solid-Phase Extraction Sorbents for Compounds with Similar Functionalities

Sorbent TypeFunctional GroupsPrimary Interaction MechanismPotential Application for this compound
C18 (Octadecyl) Long alkyl chains bonded to silicaReversed-Phase (hydrophobic)Extraction from aqueous samples by retaining the bromoacetamido and nitrophenyl groups.
Polymeric Sorbents (e.g., Oasis HLB) Divinylbenzene-N-vinylpyrrolidone copolymerReversed-Phase and Normal-Phase (hydrophilic-lipophilic balance)Broad-spectrum retention, suitable for complex matrices with varying polarity. fujifilm.comresearchgate.net
Mixed-Mode Sorbents (e.g., Anion Exchange/Reversed-Phase) Quaternary ammonium (B1175870) groups and C8/C18 chainsIon Exchange and Reversed-PhaseSimultaneous removal of anionic interferences and retention of the analyte. fujifilm.com
Molecularly Imprinted Polymers (MIPs) Custom-synthesized cavities specific to the analyteShape and functional group recognitionHighly selective extraction, minimizing co-extraction of interfering compounds. nih.gov

Beyond conventional SPE, advanced techniques such as Solid-Phase Microextraction (SPME) and electromembrane extraction (EME) offer miniaturized and efficient alternatives for sample preconcentration. wikipedia.orgresearchgate.net EME, for instance, utilizes an electrical potential difference to drive charged analytes from a sample solution, through a supported liquid membrane, and into a clean acceptor solution, providing high enrichment factors. researchgate.net For nitrophenolic compounds, adjusting the pH of the donor and acceptor phases can optimize the extraction efficiency. researchgate.net

Strategies for Minimizing Interferences in Analytical Quantification

Interferences in the analytical quantification of this compound can arise from various sources, including the sample matrix itself, co-extracted compounds, and spectral overlap from structurally similar molecules. bohrium.comanalchemres.org Minimizing these interferences is crucial for achieving accurate and reliable results.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the analyte of interest from potential interferents. nih.govup.pt By selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition, this compound can be resolved from other components in the sample extract. nih.gov For instance, an isocratic ion-pair reversed-phase HPLC method has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) and its metabolites in bile, demonstrating the capability of HPLC to handle complex biological samples. nih.govresearchgate.net

Selective Detection: The choice of detector can significantly enhance the selectivity of the analysis. While a UV-Vis detector set at the maximum absorbance wavelength of this compound can be effective, its susceptibility to interference from other chromophoric compounds is a limitation. nih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers superior selectivity and sensitivity. researchgate.net By monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its fragments (Selected Reaction Monitoring), the interference from co-eluting compounds can be virtually eliminated.

Sample Cleanup and Derivatization: Thorough sample cleanup using techniques like SPE is a fundamental step in minimizing matrix effects. uoa.gr In cases of severe interference, derivatization of the analyte to a more readily detectable or separable form can be employed. However, for a compound like this compound, which is often used as a derivatizing agent itself, this approach is less common for its own quantification.

Addressing Spectral Overlap: In spectrophotometric methods, the absorption spectra of similar compounds, such as isomers or other nitrophenols, can overlap, leading to inaccurate quantification. bohrium.comanalchemres.org Chemometric techniques like Partial Least Squares (PLS) regression can be used to resolve these overlapping signals and enable the simultaneous determination of multiple components in a mixture. bohrium.comanalchemres.org Adjusting the pH of the solution can also help to differentiate between analytes by exploiting differences in their acid-base properties and the resulting spectral shifts. analchemres.org

Table 2: Common Analytical Interferences and Mitigation Strategies

Type of InterferenceSourceMitigation Strategy
Matrix Effects Co-extracted compounds from the sample (e.g., salts, lipids, proteins) that suppress or enhance the analyte signal in the detector.- Effective sample cleanup (e.g., SPE). - Use of an internal standard. - Matrix-matched calibration standards.
Spectral Overlap Other compounds in the sample that absorb light at the same wavelength as the analyte (in UV-Vis spectrophotometry). bohrium.comanalchemres.org- Chromatographic separation (HPLC). - Use of a more selective detector (e.g., Mass Spectrometry). - Chemometric data analysis (e.g., PLS). analchemres.org - pH adjustment to induce spectral shifts. analchemres.org
Isomeric Interference Structural isomers of the analyte that may have similar chromatographic behavior and spectral properties.- High-resolution chromatography to achieve separation. - Tandem mass spectrometry (MS/MS) to differentiate based on fragmentation patterns.
Contamination Introduction of interfering substances from solvents, glassware, or the laboratory environment.- Use of high-purity solvents and reagents. - Thorough cleaning of all equipment. - Analysis of procedural blanks.

By implementing a combination of these advanced analytical methodologies, from selective sample preparation with SPE to highly specific detection with LC-MS, the accurate and precise quantification of this compound in complex matrices can be reliably achieved.

Applications of 2 Bromoacetamido 4 Nitrophenol in Chemical Research and Material Science

Role as a Precursor and Intermediate in Complex Organic Synthesis

2-Bromoacetamido-4-nitrophenol serves as a versatile building block in the construction of more complex molecular architectures. Its functional groups offer multiple reaction sites for chemists to exploit in the synthesis of novel compounds.

The scaffold of this compound, derived from 2-amino-4-nitrophenol (B125904), is a key structural element in the synthesis of various heterocyclic compounds. For instance, derivatives of 2-aminophenol (B121084) are widely used in the preparation of phenoxazines and benzoxazines, which are classes of compounds with significant biological and material properties. researchgate.netsemanticscholar.orgnih.gov The presence of the bromoacetyl group provides a reactive handle for further functionalization, allowing for the construction of diverse molecular libraries. While direct examples of the synthesis of complex natural products starting from this compound are not extensively documented, its structural motifs are present in various synthetic strategies aimed at producing bioactive molecules. evitachem.com

The general reactivity of nitro compounds as versatile building blocks in organic synthesis is well-established. nih.govwikipedia.org The nitro group can be reduced to an amine, which can then participate in a wide range of reactions to form new carbon-nitrogen bonds, a fundamental process in the synthesis of many pharmaceuticals.

Multi-step synthesis is a cornerstone of natural product synthesis and medicinal chemistry, allowing for the construction of complex molecules from simpler starting materials. researchgate.netresearchgate.netnih.govresearchgate.net Intermediates with multiple functional groups, such as this compound, are crucial in these sequences as they allow for sequential and controlled chemical transformations. The bromoacetamido group can be used for alkylation reactions, while the nitro and phenol (B47542) groups can be modified in subsequent steps.

While specific examples detailing the use of this compound in multi-step natural product synthesis are not prominent in the literature, the principles of its reactivity are well-aligned with the requirements of such synthetic endeavors. The ability to introduce new functionalities through the bromoacetyl group and to transform the nitro and phenol moieties makes it a potentially valuable intermediate in the synthesis of precursors for medicinal chemistry.

Development of Chemical Probes and Labeling Reagents

The inherent properties of this compound make it particularly well-suited for the development of chemical probes and labeling reagents for biological studies.

The nitrophenol component of this compound imparts it with chromophoric properties, meaning it can absorb light in the ultraviolet-visible spectrum. This characteristic is highly valuable for creating colorimetric probes. When the molecule interacts with its target, a change in its electronic environment can lead to a shift in its absorbance spectrum, which can be easily monitored using a spectrophotometer.

Derivatives of nitrophenol are well-known for their use in enzyme assays. For example, 4-nitrophenol (B140041) is a common product in assays for enzymes like alkaline phosphatase, where its formation from a colorless substrate leads to a yellow color that can be quantified. wikipedia.org A closely related compound, 4-bromoacetamido-2-nitrophenol, has been specifically prepared for probing the active sites of enzymes. nih.gov

The bromoacetamido group is a reactive functional group that can form covalent bonds with nucleophilic residues on macromolecules, such as the thiol group of cysteine residues in proteins. This reactivity allows for the site-specific labeling of proteins and other biological molecules. By attaching the chromophoric this compound to a specific site on a protein, researchers can introduce a spectroscopic handle to study the protein's structure, function, and interactions. The bromoacetyl group reacts chemoselectively with thiols at a pH of 8.0 or higher, forming stable thioether bonds. vectorlabs.com

This site-specific labeling is a powerful tool in chemical biology for a variety of applications, including:

Structural analysis: The position of the label can provide information about the three-dimensional structure of the macromolecule.

Functional studies: The attachment of the label can be used to probe the function of specific regions of a protein.

Interaction studies: The label can be used to monitor the binding of other molecules to the macromolecule.

Potential in Functional Materials Development

While the primary applications of this compound have been in the realm of organic synthesis and biochemical probes, its structural features suggest potential for its use in the development of functional materials. The aromatic nitrophenol core can be incorporated into polymer backbones or as pendant groups to influence the material's optical and electronic properties.

The field of functional materials is continually seeking new molecular components to create materials with tailored properties. Nitrophenol derivatives, for instance, have been investigated for their nonlinear optical properties and for their ability to form charge-transfer complexes. Furthermore, the bromoacetamido group could be utilized for grafting onto polymer surfaces or for cross-linking polymer chains, thereby modifying the material's physical and chemical properties. However, specific research on the integration of this compound into functional materials is an area that remains to be fully explored.

Incorporation into Polymeric Systems or Surfaces for Specific Chemical Functionality

The structure of this compound makes it a candidate for incorporation into polymeric systems or for the functionalization of surfaces to impart specific chemical properties. The primary mechanism for this application lies in the high reactivity of the α-bromoacetyl group towards nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins, but also potentially with other nucleophilic functional groups present in synthetic polymers or on modified surfaces.

Reactive Grafting:

The bromoacetamido group serves as a reactive handle for "grafting" the nitrophenol moiety onto a polymer backbone or a surface. This can be achieved through post-polymerization modification, where a pre-existing polymer containing nucleophilic side chains (e.g., thiol, amine, or hydroxyl groups) is reacted with this compound. This covalent attachment permanently introduces the 4-nitrophenol unit as a functional side group.

Potential Research Directions:

Surface Modification: Surfaces, such as those of silicon wafers or gold nanoparticles, can be pre-functionalized with thiol-containing self-assembled monolayers. Subsequent reaction with this compound would then covalently attach the nitrophenol group to the surface, altering its chemical properties, such as hydrophobicity and reactivity.

Functional Monomer Development: While less common, it is conceivable to chemically modify this compound to include a polymerizable group (e.g., a vinyl or acrylic moiety). This would allow it to act as a functional monomer in polymerization reactions, leading to the synthesis of polymers with regularly incorporated nitrophenol side chains.

The table below summarizes the key reactive groups of this compound and their potential roles in polymer incorporation.

Functional GroupRole in Polymer IncorporationPotential Reacting Partners in Polymers/Surfaces
BromoacetamidoReactive site for covalent attachmentThiol (-SH), Amine (-NH2), Hydroxyl (-OH) groups
NitrophenolProvides specific chemical functionality after graftingCan influence surface energy, act as a pH indicator, or serve as a precursor for further chemical modification

Exploration in Sensing or Indicator Systems based on its Reactive Properties (e.g., colorimetric applications)

The reactive nature of this compound, combined with the spectroscopic properties of its nitrophenol component, suggests its potential use in the development of chemical sensors and indicator systems.

Colorimetric Sensing:

The 4-nitrophenol group is known to exhibit a distinct color change depending on its protonation state. In its protonated form (at acidic or neutral pH), it is typically colorless or pale yellow. Upon deprotonation of the phenolic hydroxyl group (at alkaline pH), it forms the 4-nitrophenolate (B89219) ion, which has a characteristic yellow color. This pH-dependent color change could be harnessed in sensor design.

A hypothetical sensing mechanism could involve the reaction of this compound with a specific analyte that triggers a change in the local pH or directly interacts with the nitrophenol group. However, a more direct application lies in using the bromoacetyl group as a reactive probe for the detection of thiol-containing molecules.

Thiol Detection:

The reaction of the bromoacetyl group with a thiol is a well-established covalent modification. This reaction could be the basis for a sensor for thiols. While the reaction itself may not directly produce a color change, it could be coupled to a secondary detection mechanism. For instance, the attachment of the 2-acetamido-4-nitrophenol moiety to a thiol-containing target could alter the electronic properties of a system, leading to a detectable signal.

An early study from 1972 demonstrated the reactivity of this compound with sulfhydryl groups in the protein heavy meromyosin ATPase, confirming its utility as a thiol-reactive reagent. nih.gov This established reactivity forms the basis for its potential application as a probe for thiol detection in various systems.

The development of a colorimetric sensor based on this compound would likely involve a system where the reaction with the target analyte leads to a change in the microenvironment of the nitrophenol, thereby influencing its pKa and leading to a visible color change.

The following table outlines the potential properties of this compound relevant to sensing applications.

PropertyRelevance to Sensing ApplicationsPotential Detection Mechanism
Thiol ReactivityAllows for specific targeting of sulfhydryl-containing analytes.Covalent bond formation with the analyte.
pH-Sensitive ChromophoreThe nitrophenol group can act as a visual pH indicator.Color change from colorless/pale yellow to yellow upon deprotonation.

While the direct application of this compound in advanced material science and sensing is not yet widely documented in scientific literature, its chemical properties provide a strong foundation for future research and development in these areas.

Chemical Stability and Degradation Pathways of 2 Bromoacetamido 4 Nitrophenol

Hydrolytic and Photochemical Stability in Defined Chemical Environments

The presence of water and light can significantly impact the structural integrity of 2-bromoacetamido-4-nitrophenol, leading to loss of its intended reactivity and the formation of various degradation products.

Influence of pH and Solvent Composition on Degradation Kinetics and Mechanisms

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in the literature, the stability of related bromoacetamide derivatives is known to be highly dependent on pH. Hydrolysis of the bromoacetyl group is a primary degradation pathway. In aqueous environments, the stability of bromoacetamides can be improved by using buffered solutions, typically within a pH range of 7 to 8, to minimize the rate of hydrolysis. The use of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can enhance solubility, although some bromoacetamide derivatives have been noted to decompose slowly in such polar solvents over time.

The amide linkage in this compound can also undergo hydrolysis, a reaction that is typically catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into 2-amino-4-nitrophenol (B125904) and bromoacetic acid. The rate of this hydrolysis is influenced by the pH of the solution.

Table 1: General Influence of pH on the Stability of Bromoacetamide Derivatives in Aqueous Solutions

pH RangeExpected Stability of Bromoacetyl GroupPredominant Degradation Pathway
Acidic (pH < 7)Relatively stablePotential for acid-catalyzed hydrolysis of the amide bond.
Neutral (pH 7-8)Moderately stableMinimized hydrolysis of the bromoacetyl group.
Basic (pH > 8)UnstableIncreased rate of base-catalyzed hydrolysis of the bromoacetyl group and potential dehalogenation.

This table is based on the general behavior of bromoacetamide derivatives and is intended to be illustrative for this compound in the absence of specific data.

Photodegradation Mechanisms and Product Analysis in Chemical Solutions

Direct studies on the photodegradation of this compound are scarce. However, the nitrophenol moiety is known to be photoreactive. For instance, studies on the photolysis of 4-nitrocatechol, a structurally related compound, have shown that it undergoes degradation upon exposure to light. uci.edu The photochemical fate of nitrophenols can be highly dependent on the chemical environment, such as the solvent. In some organic solvents, oxidation products are primarily formed, while in other matrices, photoreduction and dimerization products have been observed. uci.edu

For this compound, potential photodegradation pathways could involve the cleavage of the carbon-bromine bond, reactions involving the nitro group, or alterations to the aromatic ring. The specific products would likely depend on the wavelength of light and the composition of the solution.

Chemical Oxidation and Reduction Pathways

The redox chemistry of this compound is another important aspect of its stability, with both the nitro group and the bromoacetyl group being susceptible to transformation.

Reactions with Oxidizing Agents and Reactive Species in Controlled Chemical Systems

Electrochemical Degradation and Transformation Studies of this compound Analogues

While there are no specific studies on the electrochemical degradation of this compound, research on the electrochemical reduction of 4-nitrophenol (B140041) provides insight into the potential fate of the nitrophenol portion of the molecule. The electrochemical reduction of 4-nitrophenol is a well-studied process that typically involves the reduction of the nitro group to an amino group, forming 4-aminophenol. nih.gov This transformation is highly dependent on factors such as the electrode material, pH, and applied potential. It is plausible that the nitro group of this compound could undergo a similar electrochemical reduction.

Identification of Products and Intermediates of Chemical Degradation

Due to the limited number of degradation studies specifically focused on this compound, a definitive list of its degradation products and intermediates is not available. However, based on the known reactivity of its functional groups, several potential degradation products can be hypothesized.

Table 2: Hypothesized Degradation Products of this compound

Degradation PathwayPotential Products
Hydrolysis of Bromoacetyl Group2-Hydroxyacetamido-4-nitrophenol, Bromide ion
Hydrolysis of Amide Linkage2-Amino-4-nitrophenol, Bromoacetic acid
Reduction of Nitro Group2-Bromoacetamido-4-aminophenol
PhotolysisCleavage products of the C-Br bond, Ring-opened products, Polymerization products

This table presents hypothetical degradation products based on the chemical nature of the functional groups present in this compound.

Further empirical studies are necessary to fully elucidate the precise degradation pathways and to identify and quantify the resulting products and intermediates under various chemical conditions.

Characterization of Stable and Transient Chemical Transformation Products

The degradation of this compound leads to several chemical transformation products, depending on the environmental conditions. These products range from simple hydrolysis derivatives to products of oxidation or reduction of the nitrophenol ring.

Research Findings: Under strong acidic conditions, such as in the presence of 6 N hydrochloric acid, the amide linkage of this compound undergoes hydrolysis. acs.org This cleavage results in the formation of 2-amino-4-nitrophenol as a stable and characterizable transformation product. acs.org The bromoacetyl group is highly reactive and susceptible to nucleophilic substitution, particularly from water or hydroxide (B78521) ions, which would lead to the formation of a (2-hydroxy-5-nitrophenyl)acetamide derivative, although this specific product is not explicitly detailed in the provided research.

The nitrophenol portion of the molecule is also subject to degradation. Studies on the oxidation of 4-nitrophenol, a related compound, show the formation of benzoquinone as the main product and hydroquinone (B1673460) as a minor product. researchgate.net It is plausible that similar oxidative pathways exist for this compound. Furthermore, under anaerobic conditions, the nitro group of 4-nitrophenol can be reduced to an amino group, yielding 4-aminophenol . cdc.gov This suggests a potential reductive transformation pathway for this compound.

Transformation ProductFormation ConditionProduct TypeReference
2-Amino-4-nitrophenolStrong Acid Hydrolysis (e.g., 6 N HCl)Stable acs.org
BenzoquinoneOxidationStable researchgate.net
HydroquinoneOxidationMinor Product researchgate.net
4-AminophenolAnaerobic Biodegradation (Reduction)Stable cdc.gov

Mechanistic Elucidation of Decomposition Pathways under Various Chemical Conditions

The decomposition of this compound can proceed through several mechanistic pathways, primarily dictated by pH and the presence of oxidizing or reducing agents.

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the decomposition mechanism involves the acid-catalyzed hydrolysis of the amide bond. The process is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the C-N bond, releasing 2-amino-4-nitrophenol and bromoacetic acid. acs.org This pathway has been confirmed during the acid hydrolysis of proteins alkylated with this compound. acs.org

Base-Mediated Decomposition: In alkaline or basic conditions, the compound is expected to be less stable. The bromoacetyl group is a potent electrophile, making it susceptible to nucleophilic attack by hydroxide ions. This can lead to the substitution of the bromide ion, forming a hydroxyacetyl derivative. Additionally, the amide linkage can undergo base-catalyzed hydrolysis. This mechanism typically involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate which then collapses to yield a carboxylate and an amine. The acidic nature of the phenolic proton means that at higher pH, the molecule will exist as a phenolate (B1203915) ion, which may further influence the electronic properties and reactivity of the entire molecule. wikipedia.org Studies on related compounds show that stability decreases significantly as pH increases. mdpi.com

Oxidative and Reductive Pathways: The nitrophenol ring can undergo degradation through oxidation or reduction.

Oxidative Degradation: In the presence of strong oxidants, the aromatic ring can be cleaved. Research on the oxidation of 4-nitrophenol has identified benzoquinone and hydroquinone as products. researchgate.net This suggests a mechanism involving the formation of radical intermediates and subsequent ring-opening or transformation.

Reductive Degradation: The nitro group is susceptible to reduction. Under anaerobic conditions or in the presence of specific reducing agents, the nitro group can be reduced to a hydroxylamino group and then to an amino group. researchgate.net This pathway would transform this compound into its corresponding amino-phenol derivative. cdc.gov

Decomposition PathwayConditionsPrimary MechanismReference
Acid-Catalyzed HydrolysisLow pH (Strong Acid)Protonation of carbonyl oxygen, followed by nucleophilic attack by water on the amide linkage. acs.org
Base-Mediated DecompositionHigh pH (Base)Nucleophilic attack by hydroxide on the bromoacetyl group and/or the amide carbonyl. mdpi.com
Oxidative DegradationPresence of Oxidizing AgentsFormation of radical intermediates leading to ring transformation/cleavage. researchgate.net
Reductive DegradationAnaerobic/Reducing ConditionsReduction of the nitro group to an amino group. cdc.govresearchgate.net

Future Directions and Emerging Research Avenues for 2 Bromoacetamido 4 Nitrophenol

Novel Synthetic Strategies and Sustainable Production Methods

The traditional synthesis of 2-Bromoacetamido-4-nitrophenol involves the treatment of 2-amino-4-nitrophenol (B125904) with bromoacetyl bromide. osti.gov Future research is geared towards developing more sustainable and efficient manufacturing processes by embracing the principles of green chemistry and advanced production technologies.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.govrroij.com The application of these principles to the synthesis of this compound could address several limitations of classical methods, such as the use of hazardous reagents and solvents. rroij.comresearchgate.net Future research could explore enzymatic catalysis for the amidation step, potentially offering high selectivity under mild conditions and reducing waste. synthiaonline.com The development of greener alternatives would involve a shift towards safer solvents, minimizing volatile and toxic options, and improving atom economy to ensure that a maximal proportion of reactants is incorporated into the final product. rroij.comsynthiaonline.com

AspectTraditional SynthesisPotential Green Chemistry Approach
ReagentsBromoacetyl bromide, organic basesEnzymatic catalysts (e.g., lipases), catalytic brominating agents
SolventsConventional organic solvents (e.g., acetone)Benign solvents (e.g., water, ionic liquids, supercritical CO₂)
EfficiencyStandard yields with potential byproductsHigher atom economy, reduced waste streams, potential for catalyst recycling
ConditionsOften requires non-ambient temperatures and inert atmospheresMilder reaction conditions (ambient temperature and pressure)

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior process control, making it ideal for scalable synthesis. mit.edubeilstein-journals.org The synthesis of functionalized phenols and related aromatic compounds has been successfully demonstrated using flow systems. nih.govakjournals.comacs.org A future research avenue involves designing a multi-step continuous flow process for this compound. Such a system could integrate the nitration of a phenol (B47542) precursor, followed by amination and, finally, bromoacetylation in a single, streamlined sequence. This approach would minimize the handling of hazardous intermediates and allow for rapid optimization and production. akjournals.com

Advanced Reactivity and Mechanistic Exploration

Understanding the fundamental reactivity and reaction mechanisms of this compound is crucial for unlocking its full potential. Future studies will likely focus on discovering new transformations and employing sophisticated analytical techniques to probe reaction pathways in unprecedented detail.

Modern organic chemistry has seen a paradigm shift towards direct C-H functionalization, which offers a more atom-economical approach to modifying molecules. acs.orgacs.org Research could explore the use of transition-metal catalysis (e.g., using palladium or rhodium) to functionalize the aromatic ring of this compound at positions other than those dictated by classical electrophilic substitution. acs.orgnih.gov The nitro group itself can be a versatile handle for transformations, including reduction to an amine or participation in coupling reactions. The bromoacetamide moiety, known for its reactivity with nucleophiles like thiols, could be exploited in novel catalytic cycles, such as norbornene-mediated cascade reactions for assembling polycyclic frameworks. nih.gov Furthermore, the development of organocatalyzed asymmetric reactions could allow for the enantioselective functionalization of the molecule, a key step for applications in medicinal chemistry. beilstein-journals.org

The reaction of this compound with sulfhydryl groups in proteins is well-established, but a detailed, time-resolved understanding of the reaction intermediates is an area ripe for exploration. nih.govnih.gov Advanced spectroscopic techniques, such as ultrafast transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy, have been successfully used to identify excited-state species and reactive intermediates in the photochemistry of p-nitrophenol. acs.org Applying these methods to this compound could provide critical insights into the mechanism of its reaction with cysteine residues. By monitoring the reaction on femtosecond to microsecond timescales, researchers could directly observe the formation and decay of intermediates, elucidating the precise sequence of bond-forming and bond-breaking events. acs.orgnih.govd-nb.info

Spectroscopic TechniquePotential Information Yielded for this compound
Transient Absorption (TA) SpectroscopyCharacterization of short-lived electronic excited states and reaction intermediates. acs.org
Time-Resolved Infrared (TRIR) SpectroscopyTracking changes in vibrational modes to identify structural evolution of intermediates during reaction. acs.org
Stopped-Flow KineticsMeasurement of pre-steady-state kinetics of its reaction with biological nucleophiles. bohrium.com
Mass Spectrometry (e.g., ESI-MS)Identification of reaction intermediates and final products in complex mixtures, such as during protein modification. d-nb.info

Innovative Applications in Chemical Biology and Materials Chemistry

Building on its known utility, future research will likely drive the application of this compound into new domains of chemical biology and leverage its unique structure for the creation of novel functional materials.

The compound is a well-established tool in chemical biology, used specifically for the modification and analysis of proteins. nih.govnih.gov Its bromoacetamide group reacts selectively with the sulfhydryl side chain of cysteine residues, while the nitrophenol moiety acts as a chromophoric "reporter group". osti.govnih.govpnas.org This dual functionality allows it to be used for:

Mapping Cysteine-Containing Peptides: After modifying a protein with the reagent, the protein can be digested. The resulting peptides containing the nitrophenol probe can be easily detected by monitoring absorbance at around 410 nm, simplifying the process of locating cysteine residues within the protein's sequence. nih.gov

Probing Protein Conformation: The absorption spectrum of the attached nitrophenol group is sensitive to its local environment. osti.govpnas.org Changes in protein conformation induced by the binding of ligands or substrates can alter this environment, leading to a detectable spectral shift. acs.orgnih.gov This has been used to study ligand-induced conformational changes in enzymes like rat brain hexokinase and to probe the environment of the active site in chymotrypsin (B1334515). acs.orgnih.gov

Future research in this area could involve developing derivatives with enhanced reporter properties (e.g., fluorescence) or incorporating them into more complex chemical biology platforms to study protein dynamics and interactions in living cells. rsc.org

In the realm of materials chemistry, the application of this compound is largely unexplored but holds considerable potential. Nitrophenols have been investigated for creating materials with non-linear optical properties and for use in sensing applications, often incorporated into metal-organic frameworks (MOFs) or molecularly imprinted polymers. rsc.orgrsc.orgsemanticscholar.org The structure of this compound could be leveraged for:

Functional Polymer Synthesis: It could be used as a monomer or a functionalizing agent for polymers. The nitrophenol group could impart specific binding capabilities for analytes, while the reactive bromoacetyl group could serve as a handle for post-polymerization modification, allowing for the attachment of other functional molecules.

Development of Smart Materials: Polymers incorporating this molecule could be designed to respond to specific stimuli. For example, the reaction of the bromoacetamide group with a target analyte could trigger a change in the polymer's properties, or a change in pH could alter the spectroscopic properties of the nitrophenol group, leading to a colorimetric response. wikipedia.org

Surface Modification: The molecule could be used to functionalize the surfaces of materials, such as nanoparticles or sensor chips, to introduce specific recognition sites for proteins or other thiol-containing molecules.

FieldEstablished ApplicationEmerging Research Avenue
Chemical BiologyCysteine-specific protein modification and mapping. nih.govnih.govDevelopment of fluorescent derivatives for live-cell imaging; use in activity-based protein profiling.
Materials ChemistryLargely unexplored.Synthesis of functional polymers for sensing and separation. semanticscholar.orgacs.org
Materials ChemistryLargely unexplored.Creation of smart materials with tunable optical or chemical properties. rsc.org
Materials ChemistryLargely unexplored.Surface functionalization of nanomaterials for targeted biological applications.

Design of Next-Generation Chemical Probes and Activity-Based Profiling Tools Based on this compound

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional study of enzymes in complex biological systems. nih.govrsc.org This technique utilizes activity-based probes (ABPs) that covalently label the active sites of specific enzymes. nih.govfrontiersin.org The design of these probes typically incorporates three key components: a reactive group (or "warhead") that binds to the enzyme's active site, a reporter tag for detection and enrichment, and a linker connecting the two. nih.gov

This compound possesses inherent features that make it an attractive starting point for the design of next-generation ABPs. The bromoacetamido group can serve as an effective reactive warhead, particularly for targeting cysteine residues within the active sites of various enzymes. Cysteine-targeting covalent inhibitors and probes have proven to be highly effective in therapeutic and research applications. qub.ac.uk

Future design strategies for ABPs derived from this compound could involve several modifications to enhance their utility and specificity. For instance, the nitrophenol group can be chemically modified to incorporate a variety of reporter tags. These could include fluorophores for imaging applications, or biotin (B1667282) for affinity purification and subsequent identification of labeled proteins by mass spectrometry. nih.gov Furthermore, the linker region can be systematically varied to optimize the probe's reactivity and selectivity for specific enzyme targets.

The development of such probes would enable researchers to explore the activity of various enzyme families, such as deubiquitinases (DUBs) and certain proteases, which play crucial roles in numerous physiological and pathological processes. nih.gov Competitive ABPP experiments, where the probe competes with a potential inhibitor, could also be employed to screen for and characterize new drug candidates. mdpi.com

Table 1: Potential Design Features of this compound-Based Activity-Based Probes

Component Function Potential Modifications based on this compound
Warhead Covalently binds to the active site of the target enzyme.The bromoacetamido group can target nucleophilic residues like cysteine.
Linker Connects the warhead to the reporter tag and influences probe properties.The core phenyl ring and acetamido group can be functionalized to alter length and flexibility.
Reporter Tag Enables detection and/or enrichment of labeled proteins.The nitrophenol moiety can be modified to attach fluorophores, biotin, or other tags.

Integration into Hybrid Materials for Advanced Functionalities in Research Technologies

The creation of hybrid materials, which combine the properties of organic molecules with inorganic or polymeric scaffolds, is a rapidly advancing field in materials science. mdpi.com These materials offer synergistic functionalities and are being explored for a wide range of applications, including catalysis, sensing, and separation technologies. mdpi.com

This compound presents several avenues for its integration into hybrid materials. The phenolic hydroxyl group and the secondary amide offer sites for covalent attachment to various substrates, such as functionalized polymers or silica-based materials. researchgate.net For example, the compound could be grafted onto the surface of porous polymer beads or monolithic supports.

The resulting hybrid materials could exhibit a range of advanced functionalities. The immobilized this compound could act as a scavenger for specific proteins or enzymes from complex mixtures, leveraging the reactivity of the bromoacetamido group. This could be particularly useful in proteomic workflows for the depletion of high-abundance proteins or the enrichment of specific enzyme classes.

Furthermore, the nitrophenol component imparts specific electronic and optical properties. Once immobilized, these properties could be harnessed for the development of novel sensors. For instance, a change in the local environment of the nitrophenol moiety upon binding of a target analyte could lead to a detectable colorimetric or fluorescent signal. The reduction of the nitro group to an amino group, a reaction often catalyzed by metallic nanoparticles, could also be exploited in the design of catalytic hybrid materials. mdpi.com

Table 2: Potential Applications of Hybrid Materials Functionalized with this compound

Application Area Functionality Role of this compound
Affinity Chromatography Selective capture of proteins.The bromoacetamido group acts as a covalent ligand for cysteine-containing proteins.
Chemical Sensing Detection of specific analytes.The nitrophenol moiety can act as a chromogenic or fluorogenic reporter.
Heterogeneous Catalysis Solid-phase supported catalysis.The organic framework can be used to chelate and stabilize catalytic metal nanoparticles.

The exploration of these future directions will undoubtedly expand the utility of this compound beyond its current applications, establishing it as a versatile building block in the development of cutting-edge research technologies.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromoacetamido-4-nitrophenol and its derivatives?

The synthesis involves multi-step reactions, including:

  • Acetylation : Reacting 2-bromo-4-nitroaniline with acetic anhydride to form the acetamide group .
  • Cyclization : Using hydrazides and carboxylic acids under acidic/basic conditions to construct heterocyclic cores (e.g., oxadiazoles) .
  • Purification : Recrystallization or column chromatography, monitored by TLC and NMR, ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and structural integrity .
  • Elemental analysis to verify stoichiometry (e.g., Br, N content) .
  • HPLC/TLC for purity assessment and reaction monitoring .

Q. How can researchers optimize solubility for biological assays?

Strategies include:

  • Co-solvents : DMSO/water mixtures (e.g., 10% DMSO).
  • Surfactants : Polysorbate-80 for aqueous dispersion.
  • Structural modifications : Introducing –OH or –COOH groups enhances hydrophilicity .

Q. What are the primary stability concerns during storage?

The compound is light- and moisture-sensitive. Recommended practices:

  • Store in amber vials at 2–8°C under inert gas (N2/Ar).
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC to track degradation (e.g., hydrolysis) .

Q. How do crystal packing interactions affect bioavailability?

  • X-ray crystallography : Reveals hydrogen bonding (N–H⋯O) and π-π stacking.
  • Polymorph screening : Orthorhombic forms with loose packing show higher solubility in simulated gastric fluid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.